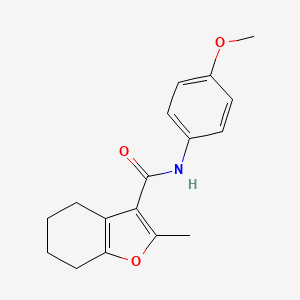![molecular formula C14H12N2O4 B5373535 5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5373535.png)
5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione, also known as MPAIO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPAIO is a derivative of imidazolidinedione and has a unique chemical structure that makes it an attractive candidate for research.
Mecanismo De Acción
The mechanism of action of 5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound may also interact with proteins and enzymes by binding to specific amino acid residues, leading to changes in their conformation and activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of protein and enzyme activity, and the induction of apoptosis. However, the exact mechanisms underlying these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive candidate for research. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione, including the investigation of its potential as an anticancer agent, the study of its interactions with proteins and enzymes, and the exploration of its catalytic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione can be synthesized using various methods, including the condensation of 3-methoxy-4-(2-propyn-1-yloxy)benzaldehyde with 2,4-imidazolidinedione in the presence of a catalyst. The synthesized compound can be purified using various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could be useful in drug design. In materials science, this compound has been investigated for its potential as a catalyst in various reactions.
Propiedades
IUPAC Name |
(5E)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-3-6-20-11-5-4-9(8-12(11)19-2)7-10-13(17)16-14(18)15-10/h1,4-5,7-8H,6H2,2H3,(H2,15,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGXKXPDDXREL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)
![4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride](/img/structure/B5373458.png)
![2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5373475.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5373483.png)
![(3aR*,5R*,6S*,7aS*)-2-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5373487.png)

![N~1~,N~2~-dimethyl-N~2~-{2-methyl-7-[(3E)-pent-3-enoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}glycinamide](/img/structure/B5373510.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5373513.png)
![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5373520.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5373522.png)
![methyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5373537.png)
![2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5373542.png)
![N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5373549.png)
![{4-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5373553.png)